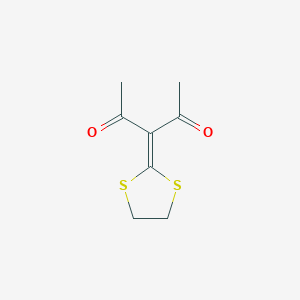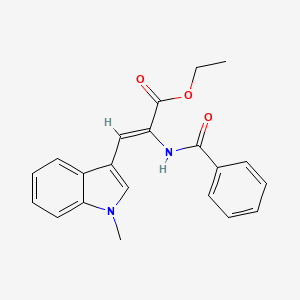
ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate typically involves the reaction of 3-formyl-1-methylindole with ethyl azidoacetate in the presence of triphenylphosphine in dry dichloromethane to form the iminophosphorane intermediate. This intermediate then undergoes further reactions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials and chemical products with specific desired properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects. For example, it may inhibit enzymes involved in inflammation or interact with receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
890097-66-2 |
|---|---|
Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C21H20N2O3/c1-3-26-21(25)18(22-20(24)15-9-5-4-6-10-15)13-16-14-23(2)19-12-8-7-11-17(16)19/h4-14H,3H2,1-2H3,(H,22,24)/b18-13- |
InChI Key |
UXJNPJZFMMXUQN-AQTBWJFISA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)C)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)C)NC(=O)C3=CC=CC=C3 |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)
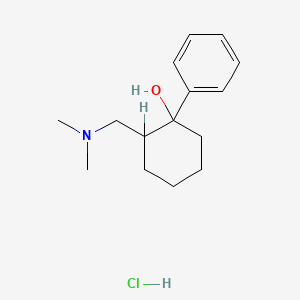
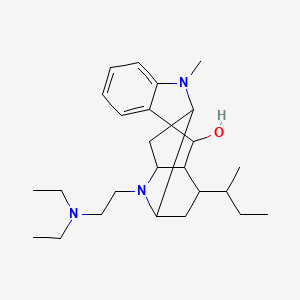
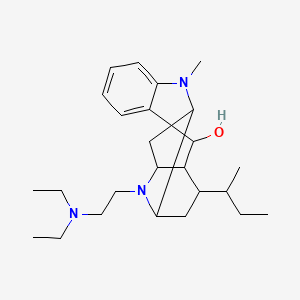
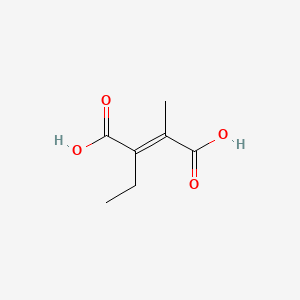
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
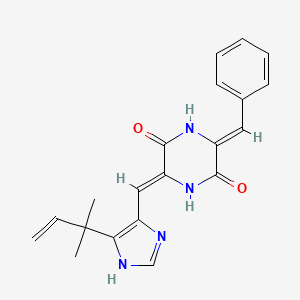
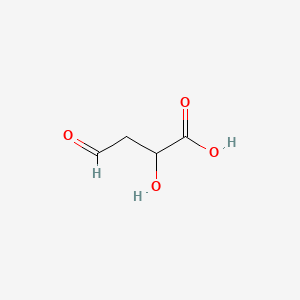
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
